molecular formula C8H8ClIN4S2 B588200 (5-Chloro-2,1,3-benzothiadiazol-4-yl)-carbamimidothioic Acid Methyl Ester Hydriodide Salt CAS No. 51323-03-6

(5-Chloro-2,1,3-benzothiadiazol-4-yl)-carbamimidothioic Acid Methyl Ester Hydriodide Salt

Cat. No.: B588200
CAS No.: 51323-03-6
M. Wt: 386.654
InChI Key: CKYFDNFCZSSKDK-UHFFFAOYSA-N
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Description

(5-Chloro-2,1,3-benzothiadiazol-4-yl)-carbamimidothioic Acid Methyl Ester Hydriodide Salt is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a benzothiadiazole ring substituted with a chloro group and a carbimidothioic acid methyl ester moiety. The hydriodide salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2,1,3-benzothiadiazol-4-yl)-carbamimidothioic Acid Methyl Ester Hydriodide Salt typically involves multiple steps, starting with the preparation of the benzothiadiazole core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The introduction of the chloro group is usually performed via electrophilic substitution reactions. The carbimidothioic acid methyl ester moiety is then attached through nucleophilic substitution or condensation reactions. The final step involves the formation of the hydriodide salt, which is achieved by reacting the free base with hydroiodic acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Purification steps, including recrystallization and chromatography, are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2,1,3-benzothiadiazol-4-yl)-carbamimidothioic Acid Methyl Ester Hydriodide Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium thiolate. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various substituted benzothiadiazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

(5-Chloro-2,1,3-benzothiadiazol-4-yl)-carbamimidothioic Acid Methyl Ester Hydriodide Salt has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (5-Chloro-2,1,3-benzothiadiazol-4-yl)-carbamimidothioic Acid Methyl Ester Hydriodide Salt involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The compound’s unique structure allows it to interact with various pathways, potentially leading to the disruption of cellular processes in pathogens or cancer cells .

Comparison with Similar Compounds

Similar Compounds

    (5-Chloro-2,1,3-benzothiadiazol-4-yl)-carbamimidothioic Acid Ethyl Ester: Similar structure but with an ethyl ester moiety.

    (5-Chloro-2,1,3-benzothiadiazol-4-yl)-carbamimidothioic Acid Propyl Ester: Similar structure but with a propyl ester moiety.

    (5-Chloro-2,1,3-benzothiadiazol-4-yl)-carbamimidothioic Acid Butyl Ester: Similar structure but with a butyl ester moiety.

Uniqueness

The uniqueness of (5-Chloro-2,1,3-benzothiadiazol-4-yl)-carbamimidothioic Acid Methyl Ester Hydriodide Salt lies in its hydriodide salt form, which enhances its solubility and stability. This makes it more suitable for certain applications compared to its analogs with different ester groups .

Properties

IUPAC Name

methyl N'-(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamimidothioate;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4S2.HI/c1-14-8(10)11-6-4(9)2-3-5-7(6)13-15-12-5;/h2-3H,1H3,(H2,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKYFDNFCZSSKDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=NC1=C(C=CC2=NSN=C21)Cl)N.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClIN4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40747321
Record name Methyl N'-(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamimidothioate--hydrogen iodide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51323-03-6
Record name Methyl N'-(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamimidothioate--hydrogen iodide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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